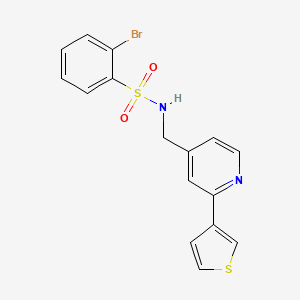

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXVKWNIASHULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 409.3 g/mol. Its structure features a brominated benzene sulfonamide core, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrN₂O₂S |

| Molecular Weight | 409.3 g/mol |

| CAS Number | 2034301-30-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the bromination of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide using bromine or a brominating agent under controlled conditions, often utilizing solvents like dichloromethane or chloroform to optimize yield and purity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's effectiveness is evaluated through minimum inhibitory concentration (MIC) assays, which reveal its potential as an antitubercular agent .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| This compound | TBD |

| Standard Antitubercular Drug (e.g., Rifampicin) | TBD |

Anti-inflammatory and Anticancer Activity

The unique structural features of this compound suggest possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar sulfonamide structures can modulate inflammatory pathways and inhibit cancer cell proliferation . Further studies are needed to elucidate the specific mechanisms by which this compound exerts these effects.

Table 2: Summary of Biological Activities

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for effective binding to biological targets, which may lead to the modulation of various signaling pathways involved in inflammation and cell growth .

Case Studies

Recent studies have provided insights into the pharmacokinetics and potential therapeutic applications of this compound. For instance, a study exploring the interaction with human serum albumin (HSA) indicated favorable binding characteristics that could enhance its bioavailability and therapeutic efficacy .

Case Study: Interaction with HSA

A multi-spectroscopic study revealed that the binding constant between HSA and the compound was moderate to strong, suggesting effective interaction that could influence its pharmacokinetic profile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitubercular Activity : Preliminary studies have shown that 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide exhibits promising activity against Mycobacterium tuberculosis. The compound's effectiveness is typically evaluated through minimum inhibitory concentration (MIC) assays, which measure its potency against various bacterial strains. The presence of the bromine atom and the thiophene-pyridine side chain suggests that this compound may interact favorably with biological targets, potentially leading to the development of new antitubercular agents .

Anti-inflammatory and Anticancer Properties : The unique structural characteristics of this compound indicate possible anti-inflammatory and anticancer effects. Research into similar sulfonamide derivatives has demonstrated their ability to modulate inflammatory pathways and inhibit cancer cell proliferation. Further studies are required to elucidate the specific mechanisms by which this compound exerts these effects .

The biological activities of this compound can be summarized as follows:

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

Recent studies have provided insights into the pharmacokinetics and therapeutic applications of this compound. Notably:

Case Study: Interaction with Human Serum Albumin (HSA)

A multi-spectroscopic study revealed that this compound binds moderately to strongly with HSA, suggesting effective interaction that could enhance its bioavailability and therapeutic efficacy. This interaction is crucial for understanding how the compound behaves in biological systems and its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives:

Key Observations

- Substituent Effects : The bromine atom in the target compound enhances steric bulk and electronic effects compared to methyl or fluorine substituents in analogues. This may influence binding affinity in enzyme pockets .

- Synthetic Complexity: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for thiophene-pyridine assembly) and sulfonylation, similar to methods for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide . By contrast, ’s compound uses palladium-catalyzed cross-coupling, reflecting higher synthetic complexity .

Pharmacological Potential

- This contrasts with ’s chromenone-pyrazolopyrimidine hybrid, which targets tyrosine kinases .

- Antimicrobial Activity : The triazole-containing analogue (CAS 338794-54-0) may inhibit bacterial dihydropteroate synthase, a common sulfonamide target, while the thiophene group in the target compound could enhance membrane permeability .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridine-thiophene coupling : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a bromopyridine derivative and a thiophen-3-yl boronic acid to form the 2-(thiophen-3-yl)pyridine core .

Methylamine introduction : The pyridine core is functionalized via reductive amination or nucleophilic substitution to attach the methylamine linker.

Sulfonylation : Reacting the intermediate with 2-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .

Key considerations : Optimize reaction temperatures (often 60–100°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography or recrystallization is critical for isolating the sulfonamide product .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene-pyridine linkage and sulfonamide formation. For example, the methylene bridge (CH₂) between pyridine and sulfonamide appears as a triplet near δ 4.5–5.0 ppm .

HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~437.2 for C₁₇H₁₄BrN₃O₂S₂).

X-ray crystallography : Resolves stereochemical ambiguities, particularly if unexpected rotamers or crystal packing effects arise .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The bromine atom and sulfonamide group make it a versatile scaffold:

Enzyme inhibition : The sulfonamide moiety can target carbonic anhydrases or proteases via Zn²⁺ coordination.

Structure-activity relationship (SAR) studies : The thiophene-pyridine core allows modular substitutions to optimize binding affinity. For example, replacing Br with CF₃ alters lipophilicity and metabolic stability .

Biological probes : Radiolabeled (e.g., ⁷⁷Br) derivatives enable target validation in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for this compound’s synthesis?

Methodological Answer: Optimization strategies include:

Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for higher yields in thiophene-pyridine coupling.

Solvent/base systems : Dioxane/water mixtures with K₂CO₃ improve solubility of boronic acid intermediates.

Microwave-assisted synthesis : Reduces reaction time from 24h to 1–2h while maintaining >80% yield .

Troubleshooting : If coupling fails, verify boronic acid purity via NMR and test for Pd black formation (indicates catalyst decomposition).

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values) may arise from:

Assay conditions : Standardize pH (e.g., 7.4 for physiological conditions) and buffer systems (PBS vs. HEPES) to ensure comparability .

Stereochemical purity : Chiral HPLC or circular dichroism (CD) can confirm enantiomeric excess, as impurities in the methylene bridge configuration alter activity .

Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects.

Example Data from Analogues (Adapted from ):

| Compound | Biological Activity | IC₅₀ Value | Target Pathway |

|---|---|---|---|

| Analog A (Br) | Anticancer | 92.4 µM | Apoptosis induction |

| Analog B (CF₃) | Anti-inflammatory | N/A | COX-2 inhibition |

Q. What computational approaches predict this compound’s binding modes with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like SIRT2 or carbonic anhydrase IX. Focus on the sulfonamide’s sulfonyl oxygen forming hydrogen bonds with catalytic residues .

MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations).

QSAR modeling : Use Hammett constants (σ) of substituents (Br, thiophene) to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.